molecular formula C15H17N3O3S2 B10885048 Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate

Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate

Cat. No.: B10885048
M. Wt: 351.4 g/mol
InChI Key: YQDHJSWKNQPTEB-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate is a complex organic compound that features a thiadiazole ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as thionyl chloride and methyl alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivatives .

Scientific Research Applications

Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C15H17N3O3S2/c1-10-17-18-15(23-10)22-9-13(19)16-12(14(20)21-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,16,19)

InChI Key

YQDHJSWKNQPTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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